2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Description
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride (CAS 19741-30-1) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to an acetic acid group, with a hydrochloride counterion. Its molecular formula is C₉H₉ClN₂O₂, and it has a molecular weight of 212.63 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, notably referenced as Minodronic Acid Impurity 29 in quality control for bone resorption inhibitors . It is stored at room temperature and exhibits moderate toxicity (H302, H315, H319 hazard codes) .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSCQPAHBSKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127657-47-0 | |
| Record name | Imidazo[1,2-a]pyridine-2-acetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127657-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Hydrochloric Acid-Catalyzed GBB Reaction
A continuous flow process using hydrochloric acid (HCl) as a catalyst achieves high yields (up to 96%) under mild conditions. The reaction proceeds via imine formation between 2-aminopyridine and the aldehyde, followed by isonitrile addition and cyclization. The flow system ensures rapid mixing and scalability, making it suitable for industrial applications. For example, condensation of 2-aminopyridine with benzaldehyde and tert-butyl isocyanide in HCl yields 2-phenylimidazo[1,2-a]pyridine, which is subsequently functionalized at the acetic acid position.
Iodine-Mediated Cyclization
Iodine acts as a dual catalyst and oxidant in GBB-like reactions. In a micellar SDS medium, iodine promotes the coupling of 2-aminopyridine with acetophenones, followed by oxidative aromatization to form the imidazo[1,2-a]pyridine core. This method avoids transition metals and achieves gram-scale synthesis of derivatives, including zolimidine precursors. The mechanism involves:
- Imine formation between 2-aminopyridine and ketone.
- Iodine-catalyzed tautomerization and cyclization.
- Oxidative aromatization via $$ \text{H}2\text{O}2 $$ or atmospheric oxygen.
Solvent-Free Alkylation and Hydrolysis
A two-step solvent-free protocol optimizes the synthesis of imidazo[1,2-a]pyridine acetic acid derivatives, emphasizing green chemistry principles.
N-Alkylation of Imidazole
Imidazole reacts with tert-butyl chloroacetate in a solvent-free system using potassium tert-butoxide as a base. This step avoids hazardous solvents and minimizes di-alkylation byproducts (e.g., di-acid impurity 4a). The product, imidazol-1-yl-acetic acid tert-butyl ester, crystallizes directly from water, eliminating extraction and evaporation steps.
Hydrolysis and Hydrochloride Formation
The tert-butyl ester undergoes hydrolysis in aqueous HCl to yield imidazol-1-yl-acetic acid hydrochloride. Heating at 90–95°C for 4 hours ensures complete deprotection, followed by recrystallization from methanol to achieve >99% purity. This method reduces process time by 40% compared to traditional solvent-based routes.
Oxidative Cyclization of Nitroalkenes
Nitroalkenes serve as versatile electrophiles in metal-free oxidative cyclization with 2-aminopyridines. Using aqueous $$ \text{H}2\text{O}2 $$ and iodine, the reaction forms the imidazo[1,2-a]pyridine core via:
- Michael addition of 2-aminopyridine to nitroalkene.
- Iodination at the α-position by hypoiodous acid (HOI).
- Intramolecular nucleophilic substitution and oxidation.
This method tolerates electron-withdrawing and donating substituents on the nitroalkene, enabling diverse substitution patterns at the 3-position of the imidazo[1,2-a]pyridine.
Mechanochemical Synthesis
Ball milling techniques enable rapid, catalyst-free synthesis under ambient conditions. For example, grinding 2-aminopyridine with bromomalonaldehyde in a 1:1 ratio for 30 minutes yields 3-carbaldehyde-substituted imidazo[1,2-a]pyridines. Subsequent oxidation of the aldehyde to acetic acid is achieved using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$), followed by hydrochloric acid treatment to form the hydrochloride salt.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| GBB Reaction (HCl) | HCl, continuous flow | 85–96 | Scalable, metal-free, high regioselectivity | Requires specialized equipment |
| Solvent-Free Alkylation | KOtBu, no solvent | 78–84 | Eco-friendly, minimal purification | Risk of di-alkylation impurities |
| Iodine-Mediated | I$$_2$$, SDS micelles | 70–88 | Gram-scale synthesis, mild conditions | Limited substrate scope for ketones |
| Mechanochemical | Ball milling, no catalyst | 65–75 | Rapid, energy-efficient | Low functional group tolerance |
Mechanistic Insights and Optimization
Role of Acid Additives
Perchloric acid accelerates imine formation in GBB reactions by protonating the aldehyde carbonyl, enhancing electrophilicity. Conversely, weaker acids like ammonium chloride require longer reaction times but improve selectivity for sterically hindered substrates.
Oxidative Aromatization Pathways
Iodine or $$ \text{H}2\text{O}2 $$ oxidizes dihydroimidazopyridine intermediates to aromatic products. Computational studies suggest that iodine-mediated pathways proceed via a radical mechanism, whereas $$ \text{H}2\text{O}2 $$ follows an ionic pathway.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride undergoes various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which have applications in pharmaceutical chemistry .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer activity. In vitro studies have shown that 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.
Case Study : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer cell survival and proliferation .
2. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antiseptic formulations.
3. Neurological Applications
Recent investigations have explored the neuroprotective effects of imidazo[1,2-a]pyridine derivatives. Preliminary data indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, zolpidem, a derivative of this compound, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative effects.
Comparison with Similar Compounds
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (CAS 159589-71-6)
- Similarity Score : 0.83 (structural alignment) .
- Key Differences : The acetic acid group is attached to the 3-position of the imidazo[1,2-a]pyridine ring instead of the 2-position. This positional isomerism alters electronic properties and hydrogen-bonding capabilities.
- Applications: Limited data, but likely used in analogous pharmaceutical contexts.
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 81438-53-1)
2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 59128-13-1)
- Purity : 95% .
- Key Differences :
- Chlorine substituent at position 6 introduces electron-withdrawing effects, increasing the acidity of the acetic acid group.
- Lacks the hydrochloride counterion, altering solubility and crystallinity.
- Applications: Potential precursor in antimicrobial agents due to halogenated motifs.
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 35726-84-2)
- Molecular Weight : 198.61 g/mol .
- Key Differences :
- Carboxylic acid is directly fused to the imidazo ring, eliminating the acetic acid side chain.
- Reduced steric bulk compared to the target compound.
- Storage : Requires sealing at room temperature, similar to the target compound .
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparison
Market and Industrial Relevance
- Regional Pricing : While direct data for the target compound is scarce, related chloromethyl derivatives (e.g., CAS 57892-76-9) show significant price variations: €2,200 for regional market reports in 2024 .
- Downstream Products: Imidazo[1,2-a]pyridine derivatives are critical in antiviral and anti-inflammatory drug development, with the target compound serving as a quality marker in Minodronic Acid production .
Biological Activity
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is a compound derived from the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies and data.
- Chemical Formula : C₉H₉ClN₂O₂
- Molecular Weight : 202.64 g/mol
- SMILES Notation : O=C(O)CC1=CN(C=CC=C2)C2=N1.Cl
- InChI Key : WFZSCQPAHBSKLE-UHFFFAOYSA-N
Biological Activities
The biological activities of this compound are extensive, as highlighted in various studies:
Antimicrobial Activity
Recent research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, contributing to its potential use in treating infections .
Anticancer Properties
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells and inhibiting pathways associated with tumor growth . For instance, a study reported that specific analogs of imidazo[1,2-a]pyridine demonstrated cytotoxic effects on human cancer cell lines.
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties. It can modulate immune responses and reduce inflammation markers, making it a candidate for treating autoimmune diseases .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely related to their structural features. Key findings from SAR studies include:
- Substituents : The presence of electron-withdrawing groups enhances the biological activity of the compound.
- Ring Modifications : Alterations in the imidazo ring structure can lead to variations in potency and selectivity towards specific biological targets .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Efficacy | Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
| Study C | Anti-inflammatory Action | Reduced levels of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride, and what experimental conditions optimize yield?
- Methodology :
- Route 1 : Cyclocondensation of 2-aminopyridine with chloroacetic acid derivatives under basic conditions (e.g., Na₂CO₃) in aqueous or ethanol media. Acidification with HCl yields the hydrochloride salt .
- Route 2 : Alkylation of ethyl 4-chloroacetoacetate with 2-aminopyridine, followed by hydrolysis and acidification .
- Critical Parameters :
- pH control (8–9 during reaction, 2–3 during acidification) .
- Solvent selection (water or ethanol) impacts reaction kinetics .
- Table 1 : Comparison of Synthetic Methods
| Method | Reagents | Conditions | Yield* | Reference |
|---|---|---|---|---|
| Route 1 | 2-aminopyridine, chloroacetic acid, Na₂CO₃ | Reflux in H₂O, 6 h | ~60% | |
| Route 2 | Ethyl 4-chloroacetoacetate, 2-aminopyridine | Reflux in ethanol, 2 h | ~55% |
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
- Methodology :
- X-ray crystallography : Resolves protonation states (e.g., N2 protonation in the imidazo ring) and hydrogen-bonding networks (O–H···Cl, N–H···Cl) .
- IR spectroscopy : Key peaks at ~1751 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (imidazo ring vibrations) .
- NMR : ¹H and ¹³C NMR confirm regiochemistry and purity .
Advanced Research Questions
Q. How can researchers address structural disorder in X-ray crystallography of imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Disorder Analysis : In the title compound, C/N atoms in the five-membered ring may exhibit positional disorder (occupancy = 0.5). Refinement using riding models (C–H = 0.93–0.97 Å) and constrained Uiso values resolves ambiguity .
- Validation : Cross-validate with DFT-calculated geometries (e.g., dihedral angles between rings) .
- Table 2 : Crystallographic Data for Disorder Resolution
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (imidazo/pyridine rings) | 0.48° | |
| Occupancy (disordered sites) | 0.5 |
Q. What strategies mitigate contradictions in bioactivity data for imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Purity Verification : Use HPLC (>95% purity) to exclude byproducts (e.g., bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles]) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., carboxylate groups) to enhance solubility and target binding .
- In Silico Screening : DFT studies predict electronic properties (e.g., HOMO/LUMO levels) to prioritize synthetic targets .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Methodology :
- Stability Testing :
- pH 2–3 : Stable during acidification but prone to hydrolysis at elevated temperatures (>80°C) .
- Storage : Anhydrous conditions (desiccator) prevent deliquescence .
- Handling Recommendations :
- Use inert atmosphere (N₂) during synthesis to prevent oxidation .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Key Factors :
- Reagent Ratios : Excess 2-aminopyridine (1.5–2 eq) improves cyclization efficiency .
- Workup Procedures : Incomplete extraction (e.g., ethyl acetate vs. dichloromethane) affects recovery .
- Resolution : Standardize stoichiometry and solvent systems across replicates.
Applications in Drug Development
Q. What pharmacological applications are emerging for imidazo[1,2-a]pyridine-based compounds?
- Case Studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
